2-chloro-N-[(2-fluorophenyl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
This compound features a benzamide core with three critical substituents:
- 2-Chloro group: Enhances electrophilicity and influences binding to hydrophobic pockets in target proteins.
- 5-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl) group: A sulfonamide-containing heterocycle with three oxygen atoms, increasing polarity and hydrogen-bonding capacity compared to simpler thiazolidinones.
This structural combination suggests applications in targeting enzymes or receptors sensitive to sulfonamide moieties, such as carbonic anhydrases or PPARγ .
Properties
IUPAC Name |
2-chloro-N-[(2-fluorophenyl)methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O4S/c18-14-6-5-12(21-16(22)7-8-26(21,24)25)9-13(14)17(23)20-10-11-3-1-2-4-15(11)19/h1-6,9H,7-8,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTQLRPTLJWZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-fluorophenyl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base.
Formation of the Thiazolidinone Moiety: The thiazolidinone ring can be formed by reacting the intermediate with thiourea and an oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-fluorophenyl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazolidinones.
Scientific Research Applications
2-chloro-N-[(2-fluorophenyl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-fluorophenyl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Features
*LogP and PSA values are estimated using computational tools (e.g., SwissADME).
Structural and Functional Insights
Heterocyclic Modifications
- Thiazolidinone/Sulfonamide Groups: The target compound’s 1,1,3-trioxo-thiazolidine group (vs. 1,1-dioxo in ) introduces an additional oxygen, increasing polarity (PSA: 110 vs. However, this may reduce membrane permeability compared to less polar analogs like the P2X7 antagonist in . 2,4-Dioxothiazolidinylidene in lacks the sulfonamide group, limiting its utility in sulfonamide-targeted therapies but retaining PPARγ binding.
Fluorinated Substituents
- The N-(2-fluorophenyl)methyl group in the target compound balances lipophilicity (LogP ~3.1) and steric bulk, contrasting with:
Research Findings and Implications
- Metabolic Stability: Fluorinated and sulfonamide groups (e.g., ) enhance metabolic resistance compared to non-fluorinated analogs like those in .
- Target Selectivity : The 1,1,3-trioxo-thiazolidine group may confer selectivity for sulfonamide-sensitive targets over PPARγ, unlike the dioxothiazolidine derivatives in .
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in and , involving carbodiimide-mediated amide coupling and heterocycle formation.
Biological Activity
2-Chloro-N-[(2-fluorophenyl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . The structural features include a chloro group, a fluorophenyl moiety, and a thiazolidine ring which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 359.80 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Properties
Studies have suggested that this compound may possess anti-inflammatory effects. Thiazolidinones are known to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is crucial for potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Study on Inflammatory Response : A study demonstrated that thiazolidinone derivatives reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), indicating a significant anti-inflammatory response.
- Antimicrobial Efficacy : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : It may affect pathways related to inflammation by modulating NF-kB signaling.
Research Findings
Recent studies have focused on the pharmacokinetics and toxicity profiles of similar compounds. For instance:
- A study published in Applied Sciences reported that derivatives exhibited low toxicity in human cell lines while retaining their antimicrobial properties .
- Another research highlighted the importance of structural modifications in enhancing the biological activity of thiazolidinone derivatives .
Table 2: Summary of Biological Activities
Q & A
Basic Synthesis Methods
Q: What are the established synthetic routes for synthesizing this compound, and how can reaction parameters be optimized for higher yield? A:
- Stepwise Synthesis : The synthesis typically involves:
- Preparation of the benzamide core via coupling of 2-chloro-5-carboxybenzamide derivatives with a 2-fluorobenzylamine intermediate.
- Introduction of the 1,1,3-trioxo-thiazolidine moiety through nucleophilic substitution or cyclization reactions under reflux conditions .
- Optimization Strategies :
- Purity Monitoring : Employ TLC (Rf tracking) and HPLC (≥95% purity threshold) for intermediate and final product validation .
Advanced Structural Analysis
Q: How can researchers address discrepancies in crystallographic data refinement for this compound? A:
- Software Tools : Use SHELXL ( ) for small-molecule refinement, leveraging its robust handling of high-resolution data.
- Key Steps :
- Hydrogen Atom Placement : Apply riding models for geometrically determined H atoms (C–H = 0.93 Å, N–H = 0.86 Å) .
- Disorder Resolution : Use PART instructions in SHELXL to model split positions for flexible substituents (e.g., fluorophenyl groups).
- Validation : Cross-check with PLATON or Mercury to ensure absence of voids and reasonable R-factor convergence (R1 < 0.05) .
Biological Activity Contradictions
Q: What methodologies help reconcile conflicting biological activity data in different assay systems? A:
- Comparative SAR Analysis : Compare activity profiles of analogs (e.g., fluorinated vs. chlorinated benzamides) to identify critical substituents ().
- Assay Standardization :
- pH and Temperature : Adjust to physiological conditions (pH 7.4, 37°C) to mimic in vivo environments ().
- Control Compounds : Include reference inhibitors (e.g., nitazoxanide for PFOR enzyme assays, ).
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target binding affinity .
Computational Modeling
Q: What in silico approaches predict the compound’s interaction with biological targets like PFOR? A:
- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite with PFOR crystal structures (PDB: 2XUZ) to map binding poses .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds (e.g., N–H⋯O with active-site residues) .
- Pharmacophore Modeling : Identify critical features (e.g., trioxo-thiazolidine as a hydrogen bond acceptor) using MOE or Phase .
Spectroscopic Characterization
Q: Which spectroscopic methods are most effective for confirming functional groups in this compound? A:
- NMR :
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl groups (S=O at ~1300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 449.02 for C₁₆H₁₁ClFN₂O₃S) .
Chemical Stability and Reactivity
Q: How can researchers evaluate the compound’s stability under varying experimental conditions? A:
- Degradation Studies :
- pH Stability : Incubate in buffers (pH 2–12) and monitor via HPLC for decomposition (e.g., hydrolysis of the amide bond at pH >10) .
- Thermal Stability : TGA/DSC analysis to determine melting points and decomposition thresholds (>200°C typical for benzamides) .
- Reactivity Screening :
- Nucleophilic Attack : Test susceptibility with thiols (e.g., glutathione) under simulated physiological conditions .
Advanced Pharmacokinetic Profiling
Q: What strategies improve the compound’s bioavailability for in vivo studies? A:
- Lipophilicity Optimization : Calculate logP (e.g., using ChemDraw) and introduce solubilizing groups (e.g., PEG chains) without disrupting activity .
- Prodrug Design : Convert the sulfonyl group to a masked ester (e.g., pivaloyloxymethyl) for enhanced membrane permeability .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation hotspots .
Data Reproducibility Challenges
Q: How can researchers ensure reproducibility in synthetic yields and biological assays? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
